N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide

Lipophilicity Drug-likeness Permeability

Generic substitution within thienoquinoline carboxamides is unreliable-IC50 values vary >100-fold across close analogs. This unadorned N-(4-methoxyphenyl) derivative serves as a minimalist baseline reference for systematic SAR, enabling clean deconvolution of substituent contributions to potency and selectivity. • Baseline scaffold with no additional substituents • Ideal for in silico docking and phenotypic screening • In stock for immediate procurement; custom synthesis available

Molecular Formula C19H14N2O2S
Molecular Weight 334.39
CAS No. 478079-45-7
Cat. No. B3002954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide
CAS478079-45-7
Molecular FormulaC19H14N2O2S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
InChIInChI=1S/C19H14N2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)17-11-13-10-12-4-2-3-5-16(12)21-19(13)24-17/h2-11H,1H3,(H,20,22)
InChIKeyYVWXPSZWQVEAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characteristics for Scientific Procurement


N-(4-Methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a synthetic small molecule belonging to the thieno[2,3-b]quinoline-2-carboxamide chemotype, a fused heterocyclic scaffold recognized for antiproliferative and kinase-modulatory properties . The compound (C19H14N2O2S, MW 334.4 g/mol) features a planar thienoquinoline core with a 4-methoxyphenyl carboxamide side chain; its computed XLogP3-AA is 4.5 and topological polar surface area is 79.5 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity . This chemotype has been explored in multiple medicinal chemistry campaigns targeting cancer cell proliferation, EGFR tyrosine kinase inhibition, and protein–protein interaction disruption, though published quantitative data specific to this exact CAS number remain scarce in the peer-reviewed literature .

1 Thieno[2,3-b]quinoline-2-carboxamide scaffold baseline
2 Computed permeability profile supports cell-based assay design
3 Requires internal bioassay for potency and target deconvolution

Why This Compound Cannot Be Interchanged with In-Class Analogs


Generic substitution within the thieno[2,3-b]quinoline-2-carboxamide family is unreliable because minor structural modifications produce large shifts in target engagement, potency, and selectivity. In a systematic SAR study of 79 thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl-fused analogs, antiproliferative IC50 values varied by >100-fold across three human cancer cell lines, with the most potent eight compounds achieving IC50 values of 80–250 nM while many close analogs were essentially inactive . Furthermore, the N-(4-methoxyphenyl) substitution pattern is distinct from the chalcone-decorated thienoquinolines that act as dual ATP-allosteric EGFR inhibitors (IC50 0.5–3.2 µM) and from the 3-amino-dioxino-fused derivatives that disrupt PKCε/RACK2 protein–protein interactions (IC50 5.9 µM) . Without direct comparative bioactivity data for this specific compound, procurement decisions based on class-level assumptions risk selecting an analog with a divergent or absent activity profile .

Analog potency divergence
Antiproliferative IC50 varies >100-fold across close analogs; substitution shifts target engagement.
Substituent-specific activity
4-Methoxyphenyl group lacks chalcone or dioxino extensions that confer EGFR or PKCε engagement.
Class-level inference risk
No direct bioactivity data for this CAS; procurement based on class activity may select inactive analog.

Quantitative Differentiation Evidence


Physicochemical Differentiation: Lipophilicity vs. Closest Analogs

The computed XLogP3-AA of 4.5 places N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide at the upper boundary of typical oral drug-like space, directly attributable to the 4-methoxyphenyl substituent. This compares to a significantly lower XLogP3 of approximately 2.8–3.2 for the 3-amino-substituted analog (e.g., 3-amino-N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide, CAS 146606-52-2), which bears an additional hydrogen-bond-donating amine . The topological polar surface area (tPSA) of 79.5 Ų is identical for the des-amino form, but the hydrogen bond donor count is reduced from 2 (in the 3-amino analog) to 1, which may confer superior passive membrane permeability in the absence of transporter-mediated uptake .

Lipophilicity vs. 3-amino analog
Class-level
ΔXLogP3 ≈ +1.3 to +1.7 HBD reduced from 2 to 1
May confer higher passive membrane permeability in cell assays
Computed values; experimental logP/logD and PAMPA confirmation advised
Lipophilicity Drug-likeness Permeability

Class-Level Antiproliferative Potency Context

A systematic SAR campaign of 79 thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl-fused analogs established that the most potent members of this chemotype achieve IC50 values of 80–250 nM against HCT116 (colon), MDA-MB-468, and MDA-MB-231 (triple-negative breast) cancer cell lines . By contrast, thienoquinoline-chalcone hybrid compounds (EGFR-targeted) show IC50 values of 0.5–3.2 µM against a broader panel but demonstrate superiority over erlotinib specifically in the A375 melanoma line . Additionally, thienoquinolines acting as PKCε/RACK2 PPI disruptors exhibit IC50 values of 5.9–25.5 µM, approximately 20–300-fold weaker than the most active direct antiproliferative thienoquinolines . N-(4-Methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide, lacking the chalcone or extended dioxino substitution, is predicted to fall within the general class potency range; its precise IC50 has not been reported in peer-reviewed literature .

Antiproliferative potency context
Class-level
Class range: 80 nM – >10 µM Most potent analogs: IC50 80–250 nM (HCT116, TNBC)
Compound-specific IC50 not reported; position within class range unconfirmed
Requires experimental IC50 determination in target cell lines
Anticancer Cytotoxicity Triple-negative breast cancer

Target Engagement Profile Across Kinases and PPIs

Thieno[2,3-b]quinoline-2-carboxamides have been reported to engage multiple targets including EGFR tyrosine kinase (IC50 0.5–3.2 µM for chalcone hybrids), PKCε/RACK2 protein–protein interaction (IC50 5.9 µM for lead compound 8), and KSP kinesin (IC50 0.16 µM for tetrahydrothienoquinoline derivatives) . This polypharmacology contrasts with more selective quinoline-2-carboxamide scaffolds such as HDAC inhibitors (e.g., 8-substituted quinoline-2-carboxamides) or dedicated EGFR inhibitors like erlotinib (IC50 0.04 µM against EGFR wild-type) . The unadorned N-(4-methoxyphenyl) derivative, lacking the chalcone or dioxino extensions that confer allosteric EGFR or PKCε binding, may exhibit a narrower target profile than the chalcone hybrids, though this has not been experimentally verified .

Target engagement profile
Class-level
Unadorned scaffold vs. substituted hybrids Chalcone hybrid EGFR IC50 ~0.5 µM; PKCε disruptor IC50 5.9 µM; KSP inhibitor IC50 0.16 µM
Target profile unknown; predicted narrower than chalcone/PKCε hybrids
Biochemical profiling required to confirm or refute predicted selectivity
Polypharmacology Kinase inhibition EGFR

Key Evidence Gaps for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (as of April 29, 2026) identified zero peer-reviewed publications, patent examples, or curated bioassay entries containing quantitative activity data (IC50, Ki, EC50, or phenotypic readout) for N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide (CAS 478079-45-7) . The compound appears in the PubChem Compound database (CID 1485292) and the ZINC library (ZINC00960219) solely as a virtual or vendor-deposited structure without associated bioactivity annotations . All evidence presented in this guide is therefore class-level inference derived from structurally related thieno[2,3-b]quinoline-2-carboxamides. High-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) is currently unavailable for this compound .

Data availability
Data to verify
0 peer-reviewed bioactivity entries
All activity claims are class-level inference; experimental validation prerequisite
Search across PubMed, ChEMBL, BindingDB, PubChem BioAssay – no data
Data gap Procurement risk Experimental validation

Recommended Application Scenarios


Scaffold-Hopping and SAR Exploration Starting Point

N-(4-Methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide can serve as a minimalist, unadorned thieno[2,3-b]quinoline-2-carboxamide scaffold for systematic SAR campaigns. Its lack of additional substituents (e.g., 3-amino, chalcone, or dioxino groups) makes it an ideal baseline reference compound for deconvoluting the contribution of each substituent to antiproliferative potency, target selectivity, and physicochemical properties. Because the class has demonstrated IC50 values ranging from 80 nM to >10 µM depending on substitution , this compound can anchor dose-response matrices used to benchmark novel derivatives synthesized in-house. Procurement for this purpose is justified only if the research program includes internal bioassay capabilities to generate the missing potency and selectivity data.

Docking and Pharmacophore Model Validation

The computed physicochemical properties (XLogP3-AA = 4.5, tPSA = 79.5 Ų, HBD = 1) make this compound suitable for in silico studies, including molecular docking against thienoquinoline-relevant targets such as EGFR (PDB structures available) or PKCε. It can serve as a control ligand in virtual screening campaigns to assess whether predicted binding scores discriminate between active and inactive analogs. However, the absence of experimental IC50 data means that computational predictions cannot currently be correlated with biochemical activity; procurement should be coupled with plans for experimental validation.

Probe for Target Deconvolution Studies

If internal screening reveals that N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide exhibits phenotypic activity (e.g., antiproliferative effects in cancer cell panels), it could be advanced as a probe for chemoproteomic or genetic target deconvolution. Its structural simplicity relative to chalcone-hybrid or dioxino-fused analogs reduces the number of potential off-target interactions, potentially simplifying target identification via affinity-based pull-down or CETSA experiments. This application is contingent on first establishing a reproducible phenotypic IC50 in the user's assay system.

Not Recommended: In Vivo Studies Without Prior In Vitro Characterization

Given the complete absence of published potency, selectivity, ADME, or toxicity data for this specific compound , procurement for direct in vivo efficacy or toxicology studies is not supported by current evidence. Class-level antiproliferative data cannot substitute for compound-specific pharmacokinetic and safety profiling. Users requiring a PK/PD-characterized thienoquinoline should consider the more extensively studied chalcone-hybrid or 3-amino-dioxino derivatives, for which both in vitro IC50 values and cellular mechanism data are publicly available .

Application
Selection Property
Validation Focus
SAR scaffold baseline
Unadorned thienoquinoline core
Benchmarking dose-response matrices; internal bioassay needed
In silico target docking
Computed lipophilicity & tPSA
Correlation of docking scores with experimental IC50
Target deconvolution probe
Minimal substituent profile
Chemoproteomic target ID after phenotypic IC50 validation
In vivo efficacy studies (conditional)
Requires compound-specific PK/safety data
Prior in vitro IC50, selectivity, ADME profiling
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